molecular formula C10H14N2O2 B15046906 methyl 4-[(1S)-1-hydrazinylethyl]benzoate

methyl 4-[(1S)-1-hydrazinylethyl]benzoate

Cat. No.: B15046906
M. Wt: 194.23 g/mol
InChI Key: SOPHZHGGFMMQPB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(1S)-1-hydrazinylethyl]benzoate is an organic compound with a complex structure that includes a benzoate ester and a hydrazinylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1S)-1-hydrazinylethyl]benzoate typically involves the esterification of 4-[(1S)-1-hydrazinylethyl]benzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1S)-1-hydrazinylethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydrazinylethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 4-[(1S)-1-hydrazinylethyl]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(1S)-1-hydrazinylethyl]benzoate involves its interaction with specific molecular targets. The hydrazinylethyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1R)-1-hydroxyethyl]benzoate
  • Methyl 4-formylbenzoate
  • Methyl benzoate

Uniqueness

Methyl 4-[(1S)-1-hydrazinylethyl]benzoate is unique due to the presence of the hydrazinylethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different stereochemistry.

Biological Activity

Methyl 4-[(1S)-1-hydrazinylethyl]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, summarizing key findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its hydrazine moiety, which is known for contributing to various biological activities. The compound can be represented as follows:

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.22 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of hydrazine derivatives, including this compound. The hydrazine group is often associated with enhanced antibacterial activity against a range of pathogens.

Case Study: Antimicrobial Efficacy

In a study examining various hydrazone derivatives, this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) was determined to be 31.25 µg/mL for B. cereus, indicating a promising antibacterial profile .

CompoundMIC (µg/mL)Target Organism
This compound31.25Bacillus cereus
Other tested hydrazonesVariesVarious pathogens

Cytotoxicity and Anticancer Activity

The potential anticancer properties of this compound have also been explored. Hydrazine derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways.

Research Findings on Cytotoxicity

A study focusing on the cytotoxic effects of hydrazone compounds reported that this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's IC50 values were found to be in the low micromolar range, indicating effective growth inhibition .

Cell LineIC50 (µM)
Breast Cancer (MCF-7)5.0
Lung Cancer (A549)7.5

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : The hydrazine moiety may trigger apoptotic pathways in cancer cells.
  • Reactive Oxygen Species Generation : This can lead to oxidative stress, further promoting cell death in malignant cells.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 4-[(1S)-1-hydrazinylethyl]benzoate

InChI

InChI=1S/C10H14N2O2/c1-7(12-11)8-3-5-9(6-4-8)10(13)14-2/h3-7,12H,11H2,1-2H3/t7-/m0/s1

InChI Key

SOPHZHGGFMMQPB-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)OC)NN

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.